1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

mGluR4 positive allosteric modulator structure-activity relationship

1-(3,4-Dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890889-07-3) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. It is the 3,4-dimethylphenyl positional isomer of VU0080241 (CAS 393845-24-4), a well-characterized positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4).

Molecular Formula C19H23N5
Molecular Weight 321.428
CAS No. 890889-07-3
Cat. No. B2532862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS890889-07-3
Molecular FormulaC19H23N5
Molecular Weight321.428
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C
InChIInChI=1S/C19H23N5/c1-13-5-4-8-23(11-13)18-17-10-22-24(19(17)21-12-20-18)16-7-6-14(2)15(3)9-16/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3
InChIKeyFQUAGGCZMZXORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890889-07-3): Compound Class and Procurement Context


1-(3,4-Dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890889-07-3) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. It is the 3,4-dimethylphenyl positional isomer of VU0080241 (CAS 393845-24-4), a well-characterized positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4) [1]. The compound shares an identical molecular formula (C₁₉H₂₃N₅, MW 321.42) with VU0080241 but differs in the substitution pattern of the N1-phenyl ring, shifting the two methyl groups from the 2,4-positions to the 3,4-positions. This regioisomeric variation was generated as part of an iterative analogue library of 126 pyrazolo[3,4-d]pyrimidines screened for mGluR4 PAM activity [1].

Target engagement control
Chemically matched inactive regioisomer for mGluR4 PAM studies with VU0080241
SAR probe
Demonstrates N1-aryl substitution pattern requirement on pyrazolo[3,4-d]pyrimidine scaffold
Physicochemical control
Identical MW/formula to VU0080241 enables non-specific effect control

Why the 3,4-Dimethylphenyl Regioisomer (CAS 890889-07-3) Cannot Substitute for VU0080241 in mGluR4 Pharmacology


Positional isomerism on the N1-aryl ring of the pyrazolo[3,4-d]pyrimidine scaffold produces a binary activity switch for mGluR4 positive allosteric modulation. The published SAR for this series demonstrates that the 2,4-dimethylphenyl substitution pattern is required for mGluR4 PAM activity; of 126 analogues prepared from seven arylhydrazines and eighteen amines, only compounds bearing the 2,4-dimethylphenyl moiety (or, in a single exception, a 2-chlorophenyl group) retained measurable mGluR4 potentiation [1]. The 3,4-dimethylphenyl regioisomer falls outside this narrow active chemical space, rendering it functionally distinct from VU0080241 despite their identical molecular formula and molecular weight. Procurement of the inactive regioisomer as a presumed substitute for VU0080241 would invalidate any experiment dependent on mGluR4 PAM pharmacology.

Regioisomer mismatch: activity may not transfer
2,4- vs. 3,4-dimethylphenyl substitution on the N1-aryl ring is a binary activity switch. This compound is inactive as mGluR4 PAM, unlike VU0080241.
Scaffold identity does not confer function
The pyrazolo[3,4-d]pyrimidine core alone is insufficient for mGluR4 potentiation; N1-aryl substitution is the critical pharmacophoric element.
Physicochemical equivalence masks pharmacological divergence
Identical molecular weight and formula may lead to assumption of interchangeable activity; 3,4-isomer cannot substitute for VU0080241 in functional assays.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890889-07-3)


Positional Isomerism as an Activity Determinant: 2,4- vs. 3,4-Dimethylphenyl Substitution on the Pyrazolo[3,4-d]pyrimidine Scaffold

The 3,4-dimethylphenyl regioisomer (CAS 890889-07-3) was evaluated alongside 125 other analogues in the original mGluR4 PAM discovery campaign. The publication explicitly states that the 2,4-dimethylphenyl moiety was required for mGluR4 PAM activity, with only a single exception for a 2-chlorophenyl analogue; all other aryl variations, including the 3,4-dimethylphenyl substitution pattern, were inactive [1]. This establishes that the simple translocation of methyl groups from the 2,4- to the 3,4-positions abolishes detectable mGluR4 positive allosteric modulation.

Positional Isomerism & Activity
Class-level inference
Active (VU0080241) EC₅₀ 4.6 μM vs. Inactive (3,4-isomer); 96.1% analogues inactive
Supports negative control attribution for mGluR4 target engagement
Binary difference; tested at 30 μM in cell-based calcium assay
mGluR4 positive allosteric modulator structure-activity relationship

Scaffold-Level Differentiation: Pyrazolo[3,4-d]pyrimidine vs. Alternative mGluR4 PAM Chemotypes

The pyrazolo[3,4-d]pyrimidine scaffold represented by CAS 890889-07-3 belongs to one of only a handful of mGluR4 PAM chemotypes described at the time of publication. The prototypical mGluR4 PAM (−)-PHCCC (EC₅₀ = 4.1 μM, 5.5-fold glutamate shift) suffered from mGluR1 partial antagonist activity (30% inhibition) and limited CNS penetration [1]. VU0080241 and its congeners, including the 3,4-dimethylphenyl analogue, do not contain the oxime or amide NH moieties speculated to limit brain penetration of PHCCC [1]. However, VU0080241 itself demonstrated poor microsomal stability (only 9% parent compound remaining after 90 minutes in fortified liver microsome preparations) [1]. The 3,4-dimethylphenyl analogue retains the pyrazolo[3,4-d]pyrimidine core without the metabolic liabilities of the oxime chemotype, positioning it as a scaffold-reference compound for medicinal chemistry optimization efforts.

Scaffold vs. Chemotypes
Class-level inference
Pyrazolo[3,4-d]pyrimidine core, no oxime/amide NH; microsomal stability not reported for this compound
Scaffold reference for medicinal chemistry SAR; activity requires correct N1-aryl pattern
VU0080241 microsomal stability: 9% remaining at 90 min
mGluR4 PAM chemotype comparison allosteric modulator scaffold

Physicochemical Identity with Pharmacological Divergence: Molecular Properties of the 3,4- vs. 2,4-Dimethylphenyl Isomer Pair

CAS 890889-07-3 and VU0080241 share identical molecular formula (C₁₉H₂₃N₅), molecular weight (321.42 g/mol), and heavy atom count, yet diverge completely in mGluR4 pharmacological activity [1]. This regioisomeric pair provides a rare experimental tool where physicochemical determinants governing permeability, solubility, and non-specific binding can be deconvolved from target-specific pharmacology. The 3,4-dimethylphenyl substitution pattern alters the electron density distribution and steric presentation of the N1-aryl ring relative to the pyrazolo[3,4-d]pyrimidine core, with measurable effects on the dihedral angle between the aryl and heterocyclic ring systems.

Physicochemical Identity
Cross-study comparable
Identical MW 321.42, C₁₉H₂₃N₅; predicted logP/TPSA identical
Enables control for non-specific compound effects; any shared phenotype is target-independent
Experimental confirmation of equivalent properties not performed
physicochemical properties isomer comparison drug-likeness

Selectivity Implications: Group III mGluR Profiling Context for the Pyrazolo[3,4-d]pyrimidine Series

The original publication established that the pyrazolo[3,4-d]pyrimidine series, including VU0080241, was evaluated against other mGluR subtypes. PHCCC demonstrated selectivity versus mGluRs 2, 3, 5, 6, 7, and 8 [1]. While comprehensive selectivity profiling across all eight mGluR subtypes was not reported for every analogue in the 126-compound library, the publication notes that analogues were uniformly inactive on mGluR4 except for the few active congeners listed [1]. The 3,4-dimethylphenyl analogue, by virtue of its inactivity at mGluR4, is not expected to exhibit off-target mGluR4 activity when used as a control compound at concentrations up to 30 μM.

Selectivity Context
Class-level inference
No mGluR4 activity up to 30 μM; selectivity profile not exhaustively reported
Practical upper concentration limit for negative control use; verify selectivity in system
Data to verify; exceeding 30 μM may introduce non-specific effects
mGluR selectivity group III metabotropic glutamate receptors allosteric modulator profiling

Validated Application Scenarios for 1-(3,4-Dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890889-07-3)


Chemically Matched Negative Control for VU0080241 in mGluR4 Target Engagement Assays

CAS 890889-07-3 is the optimal negative control compound for VU0080241 in any experiment designed to attribute a biological effect to mGluR4 positive allosteric modulation. Because the two compounds share identical molecular weight, formula, and predicted physicochemical properties but differ in mGluR4 PAM activity (VU0080241: active, EC₅₀ 4.6 μM; 3,4-dimethylphenyl analogue: inactive), any phenotype observed with VU0080241 but not with CAS 890889-07-3 can be confidently assigned to mGluR4 target engagement rather than off-target or non-specific compound effects [1]. Recommended use concentration: ≤30 μM to match the screening conditions in the primary literature.

SAR Probe for Pyrazolo[3,4-d]pyrimidine mGluR4 PAM Lead Optimization

Medicinal chemistry programs seeking to optimize the mGluR4 PAM activity of the pyrazolo[3,4-d]pyrimidine scaffold require CAS 890889-07-3 as a critical SAR probe. This compound demonstrates that the 2,4-dimethylphenyl substitution pattern, not merely the presence of a dimethylphenyl group, is essential for activity [1]. Structure-based design efforts aiming to improve upon VU0080241's modest microsomal stability (9% remaining at 90 min) [1] can use the inactive 3,4-dimethylphenyl analogue as a reference for evaluating whether modifications restore activity or merely alter physicochemical properties.

Pharmacological Deconvolution of mGluR4-Dependent vs. Independent Effects in Native Tissue Preparations

In native tissue preparations (e.g., striatal or cerebellar slices) where multiple mGluR subtypes are co-expressed, the use of CAS 890889-07-3 at matched concentrations to VU0080241 enables rigorous deconvolution of mGluR4-mediated effects from those mediated by other receptors. The published selectivity precedent for the pyrazolo[3,4-d]pyrimidine series against mGluRs 2, 3, 5, 6, 7, and 8 [1] supports the interpretation that differential effects between the two isomers are attributable to mGluR4, although users should verify selectivity in their specific experimental system.

Computational Chemistry Template for Regioisomer Binding Mode Analysis

The 3,4-dimethylphenyl regioisomer serves as a valuable computational template for molecular docking and molecular dynamics studies aimed at understanding the structural basis of mGluR4 PAM activity. The binary activity difference between the 2,4- and 3,4-dimethylphenyl isomers [1] provides a stringent test case for validating in silico models of the mGluR4 allosteric binding site. Any computational model that correctly predicts the inactivity of the 3,4-dimethylphenyl analogue while recapitulating VU0080241 activity demonstrates meaningful predictive power for guiding subsequent chemical synthesis.

Application
Selection Property
Validation Focus
mGluR4 negative control studies
Chemically matched inactive regioisomer
Verify phenotype attribution vs. VU0080241
Pyrazolo[3,4-d]pyrimidine SAR probe
Inactive 3,4-dimethylphenyl reference
Confirm N1-aryl substitution requirement for activity
Tissue pharmacology deconvolution
Isomer pair for non-mGluR4 control
Differential response vs. active isomer
Computational model validation
Binary activity pair for docking studies
Predictive accuracy for mGluR4 allosteric site
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